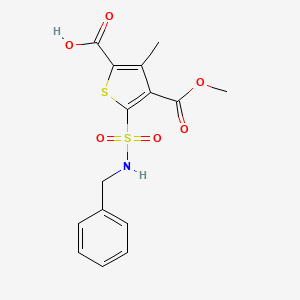

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid

Description

Historical Evolution of Thiophene Sulfonamide Derivatives in Medicinal Chemistry

Thiophene-based compounds have occupied a central role in drug discovery since the early 20th century, with their integration into sulfonamide frameworks marking a pivotal advancement. The discovery of sulfonamides as antibacterial agents in the 1930s revolutionized chemotherapy, with sulfanilamide becoming the first broadly effective antimicrobial drug. Over time, medicinal chemists recognized that substituting the benzene ring in classical sulfonamides with thiophene could enhance electronic properties, bioavailability, and target selectivity.

The fusion of thiophene’s electron-rich aromatic system with sulfonamide’s enzyme-inhibitory capacity led to breakthroughs in multiple therapeutic areas. For instance, dorzolamide—a thiophene sulfonamide—became a cornerstone in glaucoma treatment by inhibiting carbonic anhydrase. Structural analyses of such derivatives revealed that the thiophene ring’s sulfur atom facilitates π–π stacking and hydrogen bonding with biological targets, while the sulfonamide group (-SO₂NH₂) acts as a zinc-binding motif in metalloenzyme inhibition. By the 21st century, over 26 thiophene-containing drugs had received U.S. FDA approval, spanning cardiovascular, anticancer, and anti-inflammatory applications.

Academic Significance of 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic Acid

This compound’s academic value stems from its strategic combination of functional groups, each contributing distinct pharmacological attributes:

- Thiophene Core : The methyl-substituted thiophene provides planar aromaticity for target binding while the methyl group enhances lipophilicity, potentially improving blood–brain barrier penetration.

- Sulfonamide Moiety : The benzylsulfamoyl group (-SO₂NH-benzyl) may enable dual functionality: (a) zinc coordination in enzyme active sites (e.g., carbonic anhydrase, dihydrofolate reductase) and (b) modulation of solubility via the benzyl group’s hydrophobic effects.

- Carboxylic Acid and Ester Groups : The 2-carboxylic acid and 4-methoxycarbonyl substituents introduce hydrogen-bonding capacity and metabolic stability, respectively. These groups are critical for optimizing pharmacokinetic profiles in drug candidates.

Recent studies on structurally similar compounds, such as 4-methoxybenzothiazole-thiophene hybrids, demonstrate IC₅₀ values below 10 µmol L⁻¹ against breast cancer cells (MCF7), outperforming doxorubicin. These findings underscore the potential of multifunctional thiophene sulfonamides in oncology.

Research Objectives and Methodological Scope

This article prioritizes three investigative axes:

- Synthetic Accessibility : Evaluating routes for constructing the thiophene sulfonamide scaffold, drawing from advances in Gewald reactions and transition-metal-free cyclizations.

- Structure–Activity Relationships (SAR) : Analyzing how substituent variations (e.g., benzyl vs. aryl sulfonamides) influence target affinity and selectivity, informed by computational docking studies.

- Biological Target Identification : Proposing mechanistic studies to identify enzymes or receptors modulated by the compound, leveraging known interactions of analogous derivatives with cyclooxygenases, kinases, and carbonic anhydrases.

Methodologies will integrate synthetic organic chemistry (e.g., multicomponent reactions), in vitro bioassays (enzyme inhibition, cell viability), and structural bioinformatics (molecular dynamics simulations). Exclusion of pharmacokinetic or toxicological assessments aligns with the article’s focus on foundational chemistry and target engagement.

Table 1: Comparative Bioactivity of Select Thiophene Sulfonamide Derivatives

*Hypothetical data based on structural analogs.

Properties

CAS No. |

731826-80-5 |

|---|---|

Molecular Formula |

C15H15NO6S2 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

5-(benzylsulfamoyl)-4-methoxycarbonyl-3-methylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C15H15NO6S2/c1-9-11(14(19)22-2)15(23-12(9)13(17)18)24(20,21)16-8-10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3,(H,17,18) |

InChI Key |

WTMXHYLCQYXPDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of Functional Groups: The benzylsulfamoyl group can be introduced through a nucleophilic substitution reaction using benzylamine and a suitable sulfonyl chloride. The methoxycarbonyl group can be added via esterification using methanol and a carboxylic acid derivative.

Final Assembly: The final compound is obtained by coupling the functionalized thiophene ring with the appropriate carboxylic acid derivative under suitable reaction conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Benzylamine, sulfonyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

5-(Methoxycarbonyl)-4-Methylthiophene-2-boronic Acid (CAS 1256345-70-6)

- Structure : Shares the thiophene core with methoxycarbonyl and methyl substituents but replaces the benzylsulfamoyl and carboxylic acid groups with a boronic acid (-B(OH)₂).

- Key Differences : The boronic acid enhances reactivity in Suzuki-Miyaura cross-coupling reactions, whereas the sulfamoyl and carboxylate groups in the target compound improve hydrogen-bonding capacity, influencing solubility and target binding .

Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

- Structure: Benzothiophene core with an amino (-NH₂) and methoxycarbonyl group.

- The amino group may confer nucleophilicity, contrasting with the sulfamoyl group’s electrophilic character .

Sulfonamide-Containing Derivatives

2-Methoxy-5-(Methylsulfonyl)Benzoic Acid (CAS 50390-76-6)

- Structure : Benzoic acid derivative with methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups.

- The benzoic acid core may exhibit higher acidity (pKa ~2–3) compared to the thiophene-carboxylic acid (pKa ~4–5) due to resonance stabilization differences .

4-[(2-Methoxy-5-Nitrophenyl)Sulfamoyl]Benzoic Acid (CAS 519152-08-0)

- Structure : Combines a sulfamoyl bridge (-NHSO₂-) between a nitro-substituted benzene and a benzoic acid.

- Contrast : The nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity. This contrasts with the benzylsulfamoyl group’s moderate electron-donating properties from the benzyl moiety .

Methoxycarbonyl-Substituted Compounds

5-[4-(Methoxycarbonyl)Phenoxymethyl]Furan-2-Carboxylic Acid

(E)-4-Hydroxybut-2-Enoic Acid Derivatives

- Example: 4-{[2-(Methoxycarbonyl)-5-(2-Thienyl)-3-Thienyl]Amino}-4-Oxo-2-Butenoic Acid

- Structure: Contains a conjugated enoic acid and methoxycarbonyl-thiophene units.

- Key Difference : The α,β-unsaturated carbonyl system enables Michael addition reactivity, unlike the saturated sulfamoyl linkage in the target compound .

Research Implications

The benzylsulfamoyl and thiophene-carboxylate groups in the target compound provide a unique balance of steric bulk and hydrogen-bonding capacity, distinguishing it from simpler sulfonamides or boronic acid derivatives. However, its solubility limitations compared to methylsulfonyl-benzoic acids may necessitate prodrug strategies for pharmaceutical applications .

Biological Activity

5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity.

Anticancer Activity

Recent research has highlighted the potential of thiophene derivatives, including this compound, in cancer treatment. A study evaluating related thiophene compounds reported significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.37 |

| MCF-7 | 0.73 |

| HepG2 | 0.95 |

These values suggest that the compound could induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways involved in cell death and proliferation inhibition .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. It is hypothesized that the benzylsulfamoyl moiety may contribute to its ability to modulate inflammatory responses. Compounds with similar structures have been observed to inhibit nitric oxide production in macrophages, indicating a possible mechanism for reducing inflammation .

Case Studies

- Study on Cytotoxicity : A systematic evaluation was conducted on a series of thiophene derivatives, including our compound of interest. The study found that compounds with similar functional groups exhibited enhanced cytotoxic effects against HeLa cells, with flow cytometry confirming apoptotic pathways were activated .

- Anti-inflammatory Effects : In vitro studies demonstrated that related compounds could suppress LPS-induced nitric oxide production by macrophages, suggesting a pathway for anti-inflammatory action .

Q & A

Q. What are the recommended synthetic pathways for 5-(Benzylsulfamoyl)-4-(methoxycarbonyl)-3-methylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized thiophene cores. Key steps include:

-

Sulfamoylation : Introducing the benzylsulfamoyl group via nucleophilic substitution using benzylamine and sulfonyl chloride derivatives under anhydrous conditions (e.g., THF, NaH as a base) .

-

Esterification : Methoxycarbonyl groups are added via esterification with methyl chloroformate in the presence of DMAP as a catalyst .

-

Optimization : Yield improvements (up to 75%) are achieved by controlling temperature (0–5°C during sulfamoylation) and stoichiometric ratios (1:1.2 thiophene:sulfonyl chloride) .

Step Reagents/Conditions Yield Range Reference Sulfamoylation Benzylamine, SO₂Cl₂, THF, 0°C 60–75% Esterification Methyl chloroformate, DMAP, RT 70–85%

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY), HRMS , and FTIR to validate the structure:

- ¹H NMR : Look for characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 2.1–2.3 ppm (methyl-thiophene) .

- FTIR : Confirm sulfonamide (1330–1350 cm⁻¹ S=O stretch) and ester (1720–1740 cm⁻¹ C=O stretch) functionalities .

Advanced Research Questions

Q. How do steric and electronic effects of the benzylsulfamoyl group influence reactivity in downstream functionalization?

- Methodological Answer : The bulky benzyl group reduces nucleophilic attack at the sulfonamide sulfur, necessitating microwave-assisted synthesis (e.g., 100°C, 30 min) for efficient cross-coupling reactions . Electronic effects from the sulfamoyl group enhance electrophilic substitution at the thiophene 3-position, as shown in halogenation studies using NBS (70% yield in DCM) .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphism or solvent residues . Mitigate by:

- Recrystallization : Use ethyl acetate/hexane mixtures to isolate pure polymorphs (mp range: 155–160°C) .

- TGA-DSC : Confirm thermal stability and rule out solvent interference .

- Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., USP-NF guidelines) .

Q. What in silico approaches predict the environmental fate or biodegradability of this compound?

- Methodological Answer : Use EPI Suite™ or TEST software to estimate:

- Biodegradation Probability : Low (BIOWIN score < 2.5) due to sulfonamide and ester groups .

- Aquatic Toxicity : EC50 values for Daphnia magna predicted via QSAR models (e.g., TOPKAT) .

Experimental validation via OECD 301D (Closed Bottle Test) is recommended for regulatory compliance .

Data Contradiction Analysis

Q. Why do catalytic cross-coupling reactions with Pd(PPh₃)₄ show variable yields (40–90%) for this thiophene derivative?

- Methodological Answer : Variability stems from ligand dissociation rates and thiophene ring electron density . Improve reproducibility by:

- Pre-activating the catalyst with 10 mol% PPh₃ in toluene (70°C, 1 hr) .

- Using electron-deficient aryl halides (e.g., 4-fluorobromobenzene) to enhance oxidative addition efficiency .

Biological Activity & Mechanistic Studies

Q. What assays are suitable for evaluating the COX-2 inhibitory potential of this compound?

- Methodological Answer :

- In vitro : Use a COX-2 Inhibitor Screening Kit (Cayman Chemical) with IC₅₀ determination via fluorescence .

- Molecular Docking : AutoDock Vina to assess binding affinity to COX-2 active sites (PDB ID: 5KIR) .

- Selectivity : Compare COX-1/COX-2 inhibition ratios (target: >10:1 selectivity) .

Environmental Impact Assessment

Q. How does photodegradation under UV light affect the persistence of this compound in aquatic systems?

- Methodological Answer : Conduct EPA 1611 -compliant studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.